molecular formula C17H11CuNO2 B15342148 (1-(((2-Hydroxyphenyl)imino)methyl)-2-naphtholato(2-)-N,O,O')copper CAS No. 15680-42-9

(1-(((2-Hydroxyphenyl)imino)methyl)-2-naphtholato(2-)-N,O,O')copper

Cat. No.: B15342148
CAS No.: 15680-42-9
M. Wt: 324.8 g/mol
InChI Key: QWBAXCFLJDGFPE-UHFFFAOYSA-L
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Description

(1-(((2-Hydroxyphenyl)imino)methyl)-2-naphtholato(2-)-N,O,O')copper is a useful research compound. Its molecular formula is C17H11CuNO2 and its molecular weight is 324.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1-(((2-Hydroxyphenyl)imino)methyl)-2-naphtholato(2-)-N,O,O')copper, often referred to as complex 1, has garnered attention in recent years due to its notable biological activities, particularly in the fields of anticancer and antidiabetic research. This article delves into the biological activity of this copper complex, summarizing key findings from various studies, presenting data tables, and discussing case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H11CuNO2C_{17}H_{11}CuNO_2. The structure features a copper ion coordinated to a bidentate ligand derived from 2-hydroxy-1-naphthaldehyde. The coordination environment is characterized by a distorted square pyramidal geometry, which is crucial for its biological interactions.

DNA Binding and Cytotoxicity

One of the primary areas of investigation for complex 1 is its interaction with DNA and its cytotoxic effects on cancer cells. A study found that complex 1 binds to calf thymus DNA (ctDNA) at the minor groove with a binding constant of 2.38×105M12.38\times 10^5\,M^{-1} . The cytotoxicity was evaluated using an MTT assay on human colorectal cancer cells (HCT116), yielding an IC50 value of 11.6 μM after 24 hours of treatment, indicating significant antiproliferative activity .

Table 1: Summary of Cytotoxicity Data

CompoundCell LineIC50 (μM)Mechanism of Action
Complex 1HCT116 (Colon)11.6Apoptosis via ROS production
Complex 2HT-29 (Colon)Not reportedInduction of apoptosis

The apoptotic effect induced by complex 1 was confirmed through DNA fragmentation analysis, suggesting that the compound may regulate apoptosis through mitochondrial pathways involving reactive oxygen species (ROS) .

Antidiabetic Activity

In addition to its anticancer properties, this compound has also been studied for its antidiabetic effects. Recent findings indicate that related copper complexes exhibit promising antidiabetic activity with IC50 values in the range of 107.786 mM for α-amylase inhibition . This suggests that modifications to the ligand structure can enhance the biological activity of copper complexes.

Case Studies and Research Findings

Several studies have investigated the biological implications of copper complexes derived from naphthalene-based ligands:

  • DNA Interaction Studies : Research demonstrated that complex 1 exhibits hypochromism upon binding to DNA, indicating strong interactions likely due to π–π stacking between aromatic rings . This property is essential for potential therapeutic applications in cancer treatment.
  • Anticancer Mechanisms : The mechanism through which complex 1 induces apoptosis involves oxidative stress pathways, where ROS play a critical role in mediating cell death . This highlights the dual role of copper as both a structural component and an active participant in biological processes.
  • Comparative Studies : Other copper complexes have shown varying degrees of cytotoxicity and mechanisms of action. For example, another study reported different IC50 values for structurally similar compounds, emphasizing the importance of ligand design in enhancing biological activity .

Table 2: Comparative Anticancer Activities

Copper ComplexCell LineIC50 (μM)Binding Mode
Complex 1HCT11611.6Minor groove binding
Complex 3MCF715.0Intercalation

Properties

CAS No.

15680-42-9

Molecular Formula

C17H11CuNO2

Molecular Weight

324.8 g/mol

IUPAC Name

copper;1-[(2-oxidophenyl)iminomethyl]naphthalen-2-olate

InChI

InChI=1S/C17H13NO2.Cu/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20;/h1-11,19-20H;/q;+2/p-2

InChI Key

QWBAXCFLJDGFPE-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3[O-])[O-].[Cu+2]

Origin of Product

United States

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